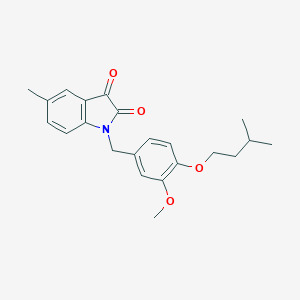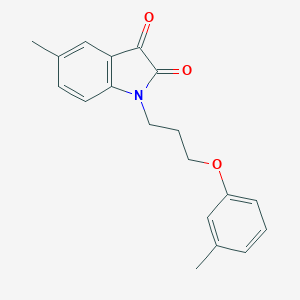![molecular formula C17H14ClNO3 B367217 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione CAS No. 842957-41-9](/img/structure/B367217.png)
1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the effects could be diverse and context-dependent .
実験室実験の利点と制限
CPID has several advantages as a research tool. It is a potent and selective inhibitor of 15-lipoxygenase, which makes it useful for studying the role of this enzyme in various physiological and pathological processes. CPID is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using CPID in lab experiments. CPID is a small molecule that may have off-target effects, which can complicate the interpretation of experimental results. Additionally, CPID has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on CPID. One area of interest is the development of CPID analogs with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the investigation of the role of 15-lipoxygenase in various diseases, and the potential therapeutic applications of CPID and other 15-lipoxygenase inhibitors in these diseases. Additionally, further research is needed to elucidate the mechanisms by which CPID exerts its pharmacological effects, and to identify potential off-target effects of CPID.
合成法
CPID can be synthesized by the reaction of 3-(4-chlorophenoxy)propylamine with isatin in the presence of a catalyst, such as acetic acid or sulfuric acid. The reaction yields CPID as a yellow crystalline solid, which can be purified by recrystallization or column chromatography.
科学的研究の応用
CPID has been the subject of extensive scientific research for its potential therapeutic applications. Studies have shown that CPID has anti-inflammatory, anti-cancer, and neuroprotective effects. CPID has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. CPID has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Additionally, CPID has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-15-5-2-1-4-14(15)16(20)17(19)21/h1-2,4-9H,3,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRJUWZFGKFQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)
![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)


![1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367154.png)
![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)
![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)
![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)
![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)
![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)